ethyl 2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoate
Overview
Description
Ethyl 2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a benzoate ester, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions.
Acylation Reaction: The tetrazole derivative is then subjected to an acylation reaction with 2-chloro-5-aminobenzoic acid to form the intermediate compound.
Esterification: The final step involves the esterification of the intermediate with ethanol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoate: is similar to other tetrazole-containing compounds such as:
Uniqueness
What sets this compound apart is its combination of a tetrazole ring with a chloro-substituted benzoate ester. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-chloro-5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3S/c1-2-27-17(26)14-10-12(8-9-15(14)19)20-16(25)11-28-18-21-22-23-24(18)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQLMLRHDNDKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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